molecular formula C21H17N3 B2576805 6-methyl-N,4-diphenylquinazolin-2-amine CAS No. 361467-88-1

6-methyl-N,4-diphenylquinazolin-2-amine

Cat. No. B2576805
M. Wt: 311.388
InChI Key: LADHZYINNPRTRO-UHFFFAOYSA-N
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Description

“6-methyl-N,4-diphenylquinazolin-2-amine” is a chemical compound with the molecular formula C21H17N3 and a molecular weight of 311.38 .


Molecular Structure Analysis

The molecular structure of “6-methyl-N,4-diphenylquinazolin-2-amine” consists of a quinazoline core with a methyl group at the 6th position and diphenyl groups at the 4th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methyl-N,4-diphenylquinazolin-2-amine” include a density of 1.2±0.1 g/cm3 and a boiling point of 513.1±58.0 °C at 760 mmHg .

Scientific Research Applications

Anticancer Properties

The exploration of quinazoline derivatives, similar in structure to "6-methyl-N,4-diphenylquinazolin-2-amine," has identified potent apoptosis inducers and anticancer agents. For instance, studies have shown that certain quinazoline compounds exhibit significant anticancer activity, including high efficacy in breast cancer models and good blood-brain barrier penetration, making them potential candidates for clinical development (Sirisoma et al., 2009).

Synthesis and Alkylation

Research into the chemistry of quinazolines has led to the synthesis of new derivatives through alkylation processes. These compounds are of interest due to their potential applications in drug development and materials science (Gromachevskaya et al., 2017).

Sensor Applications

Quinoline-based isomers have been investigated for their sensing properties, especially in detecting metal ions. These studies highlight the potential of quinazoline derivatives in developing sensitive and selective sensors for environmental and biological applications (Hazra et al., 2018).

properties

IUPAC Name

6-methyl-N,4-diphenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)24-21(23-19)22-17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADHZYINNPRTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N,4-diphenylquinazolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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